n-(Tert-butyl)-2-(2,4,5-trichlorophenoxy)acetamide
Description
Properties
Molecular Formula |
C12H14Cl3NO2 |
|---|---|
Molecular Weight |
310.6 g/mol |
IUPAC Name |
N-tert-butyl-2-(2,4,5-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C12H14Cl3NO2/c1-12(2,3)16-11(17)6-18-10-5-8(14)7(13)4-9(10)15/h4-5H,6H2,1-3H3,(H,16,17) |
InChI Key |
RCHQZXPGYZVKOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for N-(tert-Butyl)-2-(2,4,5-Trichlorophenoxy)acetamide
Acyl Chloride-Mediated Amidation
The most widely reported method involves converting 2-(2,4,5-trichlorophenoxy)acetic acid to its reactive acyl chloride intermediate, followed by coupling with tert-butylamine.
Step 1: Synthesis of 2-(2,4,5-Trichlorophenoxy)acetic Acid
2,4,5-Trichlorophenol reacts with chloroacetic acid under alkaline conditions (NaOH, 60–80°C) via a Williamson ether synthesis:
$$
\text{2,4,5-Trichlorophenol} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{NaOH}} \text{2-(2,4,5-Trichlorophenoxy)acetic Acid} + \text{HCl}
$$
This step achieves yields of 75–85% after recrystallization from ethanol.
Step 2: Acyl Chloride Formation
The carboxylic acid is treated with thionyl chloride (SOCl$$2$$) in dichloromethane under reflux (40–50°C, 2–3 h):
$$
\text{2-(2,4,5-Trichlorophenoxy)acetic Acid} + \text{SOCl}2 \rightarrow \text{2-(2,4,5-Trichlorophenoxy)acetyl Chloride} + \text{SO}2 + \text{HCl}
$$
Excess SOCl$$2$$ is removed under reduced pressure to isolate the acyl chloride.
Step 3: Amide Bond Formation
The acyl chloride reacts with tert-butylamine in the presence of a base (e.g., triethylamine) at 0–5°C to suppress side reactions:
$$
\text{2-(2,4,5-Trichlorophenoxy)acetyl Chloride} + \text{(CH}3\text{)}3\text{CNH}2 \xrightarrow{\text{Et}3\text{N}} \text{this compound} + \text{HCl}
$$
Yields typically range from 65% to 78% after column chromatography.
Ritter Reaction via Nitrile Intermediate
An alternative route employs a Ritter reaction strategy using Cu(OTf)$$_2$$ as a catalyst.
Step 1: Preparation of 2-(2,4,5-Trichlorophenoxy)acetonitrile
The nitrile precursor is synthesized via nucleophilic substitution of 2,4,5-trichlorophenol with chloroacetonitrile under basic conditions:
$$
\text{2,4,5-Trichlorophenol} + \text{ClCH}2\text{CN} \xrightarrow{\text{K}2\text{CO}3} \text{2-(2,4,5-Trichlorophenoxy)acetonitrile} + \text{KCl} + \text{H}2\text{O}
$$
Step 2: Ritter Reaction with Di-tert-butyl Dicarbonate
The nitrile reacts with di-tert-butyl dicarbonate [(Boc)$$2$$O] in the presence of 5 mol% Cu(OTf)$$2$$ under solvent-free conditions at 25°C:
$$
\text{2-(2,4,5-Trichlorophenoxy)acetonitrile} + \text{(Boc)}2\text{O} \xrightarrow{\text{Cu(OTf)}2} \text{this compound} + \text{CO}_2
$$
This method achieves yields of 82–89% within 5 hours, leveraging the catalyst’s stability and efficiency.
Comparative Analysis of Preparation Methods
Reaction Efficiency and Yield
| Method | Catalyst | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acyl Chloride | None | 0–5°C | 4–6 | 65–78 |
| Ritter Reaction | Cu(OTf)$$_2$$ | 25°C | 5 | 82–89 |
The Ritter reaction offers superior yields and milder conditions but requires synthesis of the nitrile precursor. The acyl chloride route, while lower-yielding, uses commercially available intermediates.
Industrial-Scale Production Considerations
Batch vs. Continuous Processes
Mechanistic Insights
Acyl Chloride Pathway
The reaction proceeds via nucleophilic attack of tert-butylamine on the electrophilic carbonyl carbon of the acyl chloride, facilitated by triethylamine’s HCl scavenging.
Ritter Reaction Mechanism
Cu(OTf)$$2$$ activates the nitrile, enabling nucleophilic addition of the tert-butoxycarbonium ion (generated from (Boc)$$2$$O). Subsequent rearrangement forms the amide bond:
$$
\text{RCN} + \text{(Boc)}_2\text{O} \xrightarrow{\text{Cu}^{2+}} \text{RC(=O)NHBoc} + \text{Boc-O}^-
$$
Challenges and Optimization Strategies
Steric Hindrance
The tert-butyl group’s bulkiness slows amidation kinetics. Solutions include:
Emerging Methodologies
Enzymatic Aminolysis
Preliminary studies indicate lipases (e.g., Candida antarctica Lipase B) can catalyze the amidation of 2-(2,4,5-trichlorophenoxy)acetic acid with tert-butylamine in non-aqueous media, though yields remain low (45–50%).
Photocatalytic Approaches
Visible-light-mediated amidation using Ru(bpy)$$_3^{2+}$$ as a catalyst shows promise for reducing energy consumption but requires further development.
Chemical Reactions Analysis
Types of Reactions
n-(Tert-butyl)-2-(2,4,5-trichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or herbicidal properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of n-(Tert-butyl)-2-(2,4,5-trichlorophenoxy)acetamide would depend on its specific application. For example, if it exhibits herbicidal activity, it may inhibit specific enzymes or pathways in plants. In a pharmaceutical context, it may interact with molecular targets such as receptors or enzymes to exert its effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of N-(tert-butyl)-2-(2,4,5-TCP)acetamide with analogs:
Key Observations :
- Biological Activity : Hydrazine derivatives (e.g., Compound I) exhibit potent anticancer activity, with IC50 values lower than 5-FU, highlighting the importance of the hydrazinyl group in enhancing cytotoxicity .
- Synthetic Utility : Compounds with hydroxyethyl or carbamate substituents (e.g., ) are often intermediates in drug synthesis or catalysts, whereas TCP-containing analogs may target plant growth pathways or cancer cells.
Biological Activity
N-(Tert-butyl)-2-(2,4,5-trichlorophenoxy)acetamide is a compound of significant interest in biological research due to its unique chemical structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a tert-butyl group attached to an acetamide moiety, with a 2,4,5-trichlorophenoxy group that enhances its biological activity. Its chemical formula is with a molecular weight of 320.61 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.61 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
This compound primarily acts as an inhibitor of Janus kinase 3 (JAK3), a critical enzyme in cytokine signaling pathways. By inhibiting JAK3, the compound can modulate immune responses, making it a candidate for treating autoimmune diseases.
- Inhibition of Cytokine Signaling : The compound interferes with the phosphorylation of signal transducer and activator of transcription (STAT) proteins, thereby reducing the activation of immune cells and the production of pro-inflammatory cytokines .
Case Studies
- Autoimmune Disease Treatment : In vitro studies have demonstrated that this compound effectively reduces cytokine-induced proliferation of T-cells. This suggests its potential use in therapies for conditions like rheumatoid arthritis and psoriasis.
- Cancer Research : Preliminary studies indicate that this compound may possess anti-cancer properties by inducing apoptosis in cancer cell lines. For instance, it has shown promising results against HepG2 hepatocellular carcinoma cells with an IC50 value significantly lower than standard chemotherapeutics like Etoposide .
Table 2: Biological Activity Summary
| Activity | Description | Reference |
|---|---|---|
| JAK3 Inhibition | Reduces T-cell proliferation | |
| Anti-cancer Effects | Induces apoptosis in HepG2 cells | |
| Cytokine Modulation | Decreases pro-inflammatory cytokine levels |
Research Findings
Recent studies highlight the importance of the phenoxy group in enhancing the biological activity of similar compounds. The presence of chlorine substituents on the phenoxy ring has been shown to improve binding affinity to JAK3 and increase inhibitory potency .
Comparative Analysis with Similar Compounds
A comparative analysis with other JAK inhibitors like Tofacitinib and Ruxolitinib reveals that while they share similar mechanisms, this compound exhibits unique selectivity towards JAK3 which may offer advantages in therapeutic applications .
Table 3: Comparison with Other JAK Inhibitors
| Compound | Target Enzyme | Selectivity | Therapeutic Use |
|---|---|---|---|
| This compound | JAK3 | High | Autoimmune diseases |
| Tofacitinib | JAK1/JAK3 | Moderate | Rheumatoid arthritis |
| Ruxolitinib | JAK1/JAK2 | Moderate | Myelofibrosis |
Q & A
Q. What are the recommended synthetic routes for N-(tert-butyl)-2-(2,4,5-trichlorophenoxy)acetamide, and how can purity be validated?
The compound can be synthesized via nucleophilic substitution between 2,4,5-trichlorophenol and tert-butylamine derivatives, followed by acetylation. Structural characterization should employ X-ray crystallography (as demonstrated for related N-(2,4,5-trichlorophenyl)acetamides) to confirm stereochemistry and hydrogen bonding patterns . Purity validation requires HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to detect residual solvents or byproducts. For intermediates like 2,4,5-trichlorophenol, GC-MS is recommended to monitor chlorinated impurities .
Q. What experimental protocols are used to assess its environmental persistence in soil and water?
Use OECD 307 guidelines for soil degradation studies: incubate compound-spiked soil (1 ppm) under aerobic conditions at 25°C for 60 days, with periodic sampling. Analyze residues via LC-MS/MS (LOQ = 0.01 ppm). For hydrolysis studies, prepare aqueous solutions (pH 4, 7, 9) and monitor degradation at 25°C and 50°C. Degradation products, such as 2,4,5-trichlorophenol, should be quantified using EPA Method 1694 .
Q. How does this compound interact with biological targets, such as auxin receptors or apoptosis pathways?
As a phenoxyacetamide derivative, it may mimic synthetic auxins (e.g., 2,4,5-T) by binding to TIR1/AFB auxin receptors. Competitive binding assays with radiolabeled IAA (indole-3-acetic acid) in Arabidopsis thaliana membrane extracts can quantify affinity . For apoptotic activity, use MTT assays on cancer cell lines (e.g., HepG2) at concentrations 0.4–100 µM, with 5-fluorouracil as a positive control. Measure caspase-3/7 activation via fluorogenic substrates .
Advanced Research Questions
Q. How can structural modifications alter its bioactivity, and what computational tools predict structure-activity relationships (SAR)?
Substituting the tert-butyl group with electron-withdrawing groups (e.g., CF₃) enhances receptor binding but reduces solubility. Molecular docking (AutoDock Vina) using TIR1 receptor crystal structures (PDB: 2P1Q) can predict binding modes. QSAR models (e.g., CoMFA) trained on IC₅₀ data from analogs (e.g., compound 533 in auxin studies) highlight the importance of the trichlorophenoxy group’s dihedral angle for activity .
Q. How should contradictory data on its cytotoxicity and environmental mobility be resolved?
Discrepancies in cytotoxicity (e.g., IC₅₀ variations across cell lines) may arise from differences in metabolic activity (e.g., HepG2 vs. MCF-7). Standardize assays by pre-incubating cells with CYP450 inhibitors to assess metabolism-dependent toxicity . For mobility in soil, conflicting data may reflect pH-dependent sorption: measure log Koc at pH 5–8 using batch equilibrium tests with humic acid .
Q. What advanced analytical methods detect trace residues in complex matrices (e.g., plant tissues)?
Use QuEChERS extraction (acetonitrile + MgSO₄/NaCl) followed by cleanup with C18 SPE cartridges. Quantify via UPLC-QTOF-MS in negative ion mode (m/z 354.2 → 214.0 for the parent compound). For metabolite identification, employ HRMS/MS with collision energy ramping (10–40 eV) .
Q. What are the challenges in scaling up synthesis while minimizing hazardous byproducts?
Key risks include polychlorinated dibenzodioxin (PCDD) formation during phenolic intermediate synthesis. Mitigate this by optimizing reaction temperature (<100°C) and using Pd/C catalysts for selective hydrogenation. Monitor PCDDs via GC-ECD with a DB-5MS column (LOD = 0.1 ppb) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
